Cas no 5463-22-9 (Bis(4-hydroxy-3-methoxyphenyl)-ethanedione)

Bis(4-hydroxy-3-methoxyphenyl)-ethanedione is a diketone derivative featuring two aromatic rings substituted with hydroxyl and methoxy groups. This compound exhibits notable stability and reactivity due to its conjugated structure, making it useful in organic synthesis and pharmaceutical applications. The presence of phenolic and methoxy functionalities enhances its potential as an intermediate for antioxidants, polymerization inhibitors, or bioactive molecule synthesis. Its symmetrical structure contributes to consistent performance in cross-coupling reactions and as a precursor for heterocyclic compounds. The compound’s solubility in polar organic solvents facilitates its integration into various reaction systems. Careful handling is advised due to its potential sensitivity to oxidation under certain conditions.
Bis(4-hydroxy-3-methoxyphenyl)-ethanedione structure
5463-22-9 structure
Product Name:Bis(4-hydroxy-3-methoxyphenyl)-ethanedione
CAS No:5463-22-9
MF:C16H14O6
MW:302.278765201569
MDL:MFCD30533834
CID:942283
PubChem ID:226343
Update Time:2025-05-23

Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
    • 4,4'-Dihydroxy-3,3'-dimethoxy-benzil
    • AC1L5EP4
    • AC1Q5EB8
    • CTK5A1999
    • HMS2882L13
    • KST-1B6612
    • NSC16722
    • Vanillil
    • Ethanedione, bis(4-hydroxy-3-methoxyphenyl)-
    • MLS000737813
    • SMR000528171
    • Bis(4-hydroxy-3-methoxyphenyl)-ethanedione
    • 3-methoxy-4-hydroxybenzaldehyde
    • ConMedNP.470
    • 4-formyl-2-methoxyphenol
    • p-hydroxy-m-methoxybenzaldehyde
    • vaniline
    • methylprotocatechuic aldehyde
    • 4-hydroxy-m-anisaldehyde
    • MLS002303069
    • vanillaldehyde
    • p-vanillin
    • SMR000156285
    • MLSMR
    • Vanillic aldehyde
    • 4-Hydroxy 3-methoxybenzaldehyde
    • Vanillin
    • 4-Hydroxy-3-methoxybenzaldehyde
    • 4-Hydroxy-3-methoxy-benzaldehyde
    • DB-132308
    • BDBM50269646
    • AKOS028111293
    • DTXSID20280403
    • Ethanedione,bis(4-hydroxy-3-methoxyphenyl)-
    • NSC-16722
    • SCHEMBL15289000
    • CHEMBL1466906
    • AS-66086
    • 5463-22-9
    • 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanedione
    • CS-0363743
    • BIS(4-HYDROXY-3-METHOXYPHENYL)ETHANE-1,2-DIONE
    • A11091
    • MDL: MFCD30533834
    • Inchi: 1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3
    • InChI Key: MJHMXBDRUWSJOS-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(C(C1C=CC(=C(C=1)OC)O)=O)=O)O

Computed Properties

  • Exact Mass: 302.07902
  • Monoisotopic Mass: 302.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.1
  • XLogP3: 0.321

Experimental Properties

  • Density: 1.342
  • Boiling Point: 555.8°C at 760 mmHg
  • Flash Point: 209.2°C
  • Refractive Index: 1.612
  • PSA: 93.06
  • LogP: 2.18060

Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Pricemore >>

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Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Related Literature

Additional information on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione

Research Briefing on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione (CAS: 5463-22-9): Recent Advances and Applications in Chemical Biomedicine

Bis(4-hydroxy-3-methoxyphenyl)-ethanedione (CAS: 5463-22-9), also known as dehydrodivanillin, is a dimeric derivative of vanillin that has garnered significant attention in the field of chemical biomedicine due to its unique structural properties and potential therapeutic applications. Recent studies have explored its roles as an antioxidant, antimicrobial agent, and potential therapeutic compound for neurodegenerative diseases. This research briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and emerging applications in drug development.

One of the most notable advancements in the study of Bis(4-hydroxy-3-methoxyphenyl)-ethanedione is its antioxidant activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging capabilities, outperforming its monomeric counterpart, vanillin, in in vitro assays. The study attributed this enhanced activity to the compound's ability to stabilize reactive oxygen species (ROS) through its conjugated diketone structure. Furthermore, molecular docking simulations revealed potential interactions with key antioxidant enzymes, suggesting a dual mechanism of action that could be leveraged in the treatment of oxidative stress-related disorders.

In the realm of antimicrobial research, Bis(4-hydroxy-3-methoxyphenyl)-ethanedione has shown promising activity against drug-resistant bacterial strains. A recent investigation published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited synergistic effects when combined with conventional antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell membrane integrity while also inhibiting efflux pump activity, thereby enhancing the efficacy of co-administered antibiotics. These findings open new avenues for developing combination therapies to address the growing challenge of antimicrobial resistance.

Perhaps the most groundbreaking research on this compound relates to its neuroprotective properties. A 2024 study in Neuropharmacology demonstrated that Bis(4-hydroxy-3-methoxyphenyl)-ethanedione can cross the blood-brain barrier and reduce amyloid-beta aggregation in Alzheimer's disease models. The compound was found to modulate tau protein phosphorylation through inhibition of glycogen synthase kinase-3β (GSK-3β), suggesting potential as a multi-target therapeutic agent for neurodegenerative diseases. Clinical translation of these findings is currently underway, with preliminary phase I trials showing favorable safety profiles in human subjects.

From a chemical synthesis perspective, recent advancements have focused on developing more efficient production methods for Bis(4-hydroxy-3-methoxyphenyl)-ethanedione. A 2023 paper in Green Chemistry described an environmentally friendly enzymatic synthesis route using laccase-mediated oxidative coupling of vanillin, achieving yields of over 85% with minimal byproducts. This sustainable production method addresses previous challenges associated with chemical synthesis, such as the use of harsh oxidizing agents and low yields, potentially facilitating larger-scale production for pharmaceutical applications.

As research on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione continues to evolve, several key challenges remain to be addressed. These include optimizing its pharmacokinetic properties, particularly its metabolic stability and oral bioavailability, as well as elucidating its precise molecular targets in different biological systems. Nevertheless, the compound's multifaceted biological activities and recent research breakthroughs position it as a promising candidate for further drug development in areas ranging from infectious diseases to neurodegenerative disorders. Future studies are expected to explore structure-activity relationships through systematic derivatization, potentially leading to even more potent and selective therapeutic agents based on this chemical scaffold.

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